molecular formula C9H11N3O3S B4654525 N~4~-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE

N~4~-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4654525
M. Wt: 241.27 g/mol
InChI Key: MLGXOBWYDBKWAU-UHFFFAOYSA-N
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Description

N~4~-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE: is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a furan ring, a pyrazole ring, and a sulfonamide group

Mechanism of Action

Target of Action

N-(2-furylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide, also known as Furosemide, is a potent loop diuretic that acts on the kidneys . Its primary targets are the tubular reabsorption of sodium and chloride in the proximal and distal tubules, as well as in the thick ascending loop of Henle . These targets play a crucial role in regulating water and electrolyte balance in the body.

Mode of Action

Furosemide promotes diuresis by blocking the tubular reabsorption of sodium and chloride in the kidneys . This inhibition enhances the excretion of water from the body, leading to increased urine production and decreased fluid accumulation . The compound’s interaction with its targets results in changes in electrolyte levels and fluid balance, which can help treat conditions like hypertension and edema .

Biochemical Pathways

The biochemical pathways affected by Furosemide primarily involve electrolyte transport and balance. By inhibiting sodium and chloride reabsorption, Furosemide disrupts the normal electrolyte balance in the kidneys . This disruption leads to increased excretion of these electrolytes, along with water, in the urine . The downstream effects include reduced fluid accumulation in the body and decreased blood pressure .

Pharmacokinetics

On average, 70% of an oral dose of Furosemide is absorbed . The drug is 97.6% bound to plasma albumins . The half-life of Furosemide ranges from 0.33 to 1.17 hours in healthy subjects, and from 4.9 to 9.7 hours in patients with advanced renal failure . In uremic patients with liver cirrhosis, the elimination half-life is prolonged to more than 10 hours . These ADME properties impact the bioavailability of Furosemide, influencing its therapeutic effects.

Result of Action

The molecular and cellular effects of Furosemide’s action include increased urine production and decreased fluid accumulation in the body . At the cellular level, Furosemide inhibits the reabsorption of sodium and chloride ions in the kidney tubules . At the molecular level, this results in an increased concentration of these ions in the urine, leading to increased water excretion .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Furosemide. For instance, the drug’s diuretic effect is closely related to creatinine clearance: it has no effect in anuric cases, a moderate effect if creatinine clearance is lower than 10 ml/min, and a marked effect if creatinine clearance is higher than 10 ml/min . Additionally, factors such as diet, hydration status, and co-administration with other medications can also influence the drug’s action and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves the reaction of 2-furylmethylamine with 1-methyl-1H-pyrazole-4-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N4-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.

Major Products:

    Oxidation: Furan derivatives with various functional groups.

    Reduction: Amines derived from the sulfonamide group.

    Substitution: Pyrazole derivatives with substituted functional groups.

Scientific Research Applications

N~4~-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It has potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: It is investigated for its potential as an antimicrobial agent due to its sulfonamide group.

    Industry: It can be used in the development of new materials with specific properties.

Comparison with Similar Compounds

    N-(2-FURYLMETHYL)-4-METHOXYBENZAMIDE: This compound also contains a furan ring and has similar chemical properties.

    N-(2-FURYLMETHYL)-N’-(4-NITROPHENYL)ETHANEDIAMIDE: Another compound with a furan ring, used in similar applications.

Uniqueness: N4-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to the combination of its furan, pyrazole, and sulfonamide groups, which confer specific chemical reactivity and biological activity. This combination is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-methylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3S/c1-12-7-9(6-10-12)16(13,14)11-5-8-3-2-4-15-8/h2-4,6-7,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGXOBWYDBKWAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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